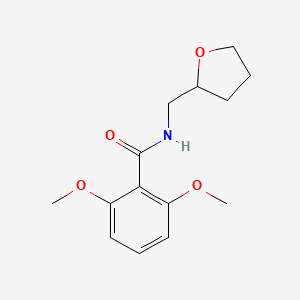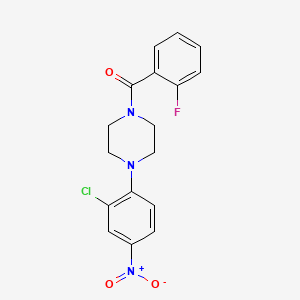
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as TFB and is a derivative of benzamide. TFB has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
TFB acts as a selective sigma-1 receptor agonist, which means that it binds to and activates these receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. Activation of sigma-1 receptors by TFB has been shown to modulate neuronal activity and to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFB are related to its mechanism of action on sigma-1 receptors. TFB has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TFB has also been shown to modulate the activity of ion channels and to reduce the release of inflammatory cytokines. In addition, TFB has been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
The advantages of using TFB in lab experiments include its high purity and yield, its selective binding to sigma-1 receptors, and its potential applications in various scientific research fields. However, there are also limitations to using TFB, including its high cost and the need for specialized equipment and expertise to synthesize and use this compound.
将来の方向性
There are several future directions for research on TFB, including the development of new drugs that target sigma-1 receptors, the study of TFB's effects on other physiological processes, and the investigation of TFB's potential applications in the treatment of various neurological and psychiatric disorders. In addition, further research is needed to understand the biochemical and physiological effects of TFB and to optimize its synthesis and use in lab experiments.
Conclusion
In conclusion, 2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, or TFB, is a chemical compound that has potential applications in various scientific research fields. TFB has been synthesized using various methods, and its mechanism of action on sigma-1 receptors has been studied extensively. TFB has been shown to have neuroprotective effects and to modulate various physiological processes, including neurotransmitter release and ion channel activity. Further research is needed to understand the full potential of TFB and to develop new drugs that target sigma-1 receptors.
合成法
TFB can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a coupling reagent. This method results in the formation of TFB in high yields and purity. Other methods include the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a catalyst, or the reaction of 2,6-dimethoxybenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base.
科学的研究の応用
TFB has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFB has been used to study the role of sigma-1 receptors in neuronal function and to develop new drugs that target these receptors.
特性
IUPAC Name |
2,6-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHYGSDIJACQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)
![3-[(4-bromophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4926588.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)